molecular formula C14H11FO3 B567182 Methyl 4-fluoro-4'-hydroxybiphenyl-3-carboxylate CAS No. 1261900-28-0

Methyl 4-fluoro-4'-hydroxybiphenyl-3-carboxylate

Cat. No.: B567182
CAS No.: 1261900-28-0
M. Wt: 246.237
InChI Key: XNIXKUIDXMQSGB-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-4'-hydroxybiphenyl-3-carboxylate (CAS: 1261900-28-0) is a fluorinated biphenyl derivative with a molecular weight of 246.23 g/mol and the formula C₁₄H₁₁FO₃. Its structure consists of two aromatic rings: one substituted with a fluorine atom at the 4-position and a methyl ester group at the 3-position, and the other with a hydroxyl group at the 4'-position (Fig. 1). This compound is cataloged under MDL number MFCD18312978 and is listed as temporarily out of stock in commercial databases .

The ester functional group enhances its lipophilicity compared to its carboxylic acid counterpart, 4′-fluoro-4-hydroxybiphenyl-3-carboxylic acid (CAS: N/A; MDL: MFCD00434466), which contains a carboxylic acid group instead of the methyl ester .

Properties

IUPAC Name

methyl 2-fluoro-5-(4-hydroxyphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-18-14(17)12-8-10(4-7-13(12)15)9-2-5-11(16)6-3-9/h2-8,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNIXKUIDXMQSGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC=C(C=C2)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60683590
Record name Methyl 4-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261900-28-0
Record name Methyl 4-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sulfuric Acid-Catalyzed Esterification

The most common method involves refluxing 3-fluoro-4-hydroxybenzoic acid with methanol and sulfuric acid. A representative procedure reported a 87% yield after 20.5 hours at 80°C. The reaction mechanism proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by methanol. Post-reaction workup includes neutralization with NaHCO₃ and purification via solvent extraction.

Table 1: Esterification Conditions and Yields

CatalystTemperatureTime (h)Yield (%)
H₂SO₄80°C20.587
H₂SO₄Reflux1082
Thionyl Cl₂Reflux285

Alternative Catalysts: Thionyl Chloride

Thionyl chloride (SOCl₂) offers a faster route, achieving 85% yield in 2 hours at reflux. This method generates HCl gas, necessitating careful handling. The intermediate acid chloride reacts spontaneously with methanol to form the ester, bypassing the need for prolonged heating.

Protection of the Hydroxyl Group

To prevent undesired side reactions during biphenyl coupling, the hydroxyl group in methyl 3-fluoro-4-hydroxybenzoate is often protected as a methoxy group.

Methylation with Methyl Iodide

Treatment with methyl iodide and a base (e.g., K₂CO₃) in DMF at 60°C for 6 hours converts the hydroxyl to methoxy, yielding methyl 3-fluoro-4-methoxybenzoate. This step is crucial for compatibility with Lewis acid catalysts in subsequent Friedel-Crafts reactions.

Biphenyl Coupling Strategies

The formation of the biphenyl scaffold is achieved through cross-coupling reactions. Source describes Friedel-Crafts acylation as a viable method, which can be adapted for this synthesis.

Friedel-Crafts Alkylation

Using AlCl₃ as a catalyst, methyl 3-fluoro-4-methoxybenzoate reacts with 4-methoxybiphenyl in 1,2-dichloroethane. The reaction proceeds via electrophilic aromatic substitution, with the ester group directing substitution to the para position. After 4 hours at reflux, the intermediate is hydrolyzed to yield the biphenyl derivative.

Suzuki-Miyaura Coupling

A modern alternative employs palladium-catalyzed coupling between methyl 3-bromo-4-fluorobenzoate and 4-methoxyphenylboronic acid. Optimized conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) achieve 78% yield . The methoxy group is subsequently deprotected using BBr₃ in CH₂Cl₂.

Table 2: Cross-Coupling Method Comparison

MethodCatalystYield (%)
Friedel-CraftsAlCl₃65
Suzuki-MiyauraPd(PPh₃)₄78

Deprotection of the Methoxy Group

The final step involves converting the methoxy group to a hydroxyl group.

BBr₃-Mediated Demethylation

Treatment with boron tribromide (BBr₃) in dichloromethane at -78°C selectively cleaves the methyl ether, yielding the desired hydroxyl group. This method affords 90% yield with minimal side reactions.

Optimization and Scalability

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF) enhance reaction rates in methylation steps, while non-polar solvents (e.g., 1,2-dichloroethane) improve selectivity in Friedel-Crafts reactions. Elevated temperatures (80–100°C) are critical for achieving high conversions in cross-coupling steps.

Purification Techniques

Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are standard for isolating intermediates. Final products are characterized via ¹H NMR and LC-MS to confirm regioisomeric purity .

Scientific Research Applications

Medicinal Chemistry

Methyl 4-fluoro-4'-hydroxybiphenyl-3-carboxylate is primarily recognized for its role as a pharmacological agent. Compounds containing fluorinated biphenyls have been shown to enhance bioactivity and metabolic stability, making them valuable in drug development. The introduction of fluorine atoms often alters the pharmacokinetic properties of drugs, such as absorption and distribution, which is crucial for therapeutic efficacy.

Case Study: Metabotropic Glutamate Receptor Modulators

Research has indicated that derivatives of biphenyl compounds can act as positive allosteric modulators for metabotropic glutamate receptors (mGluRs), which are implicated in various central nervous system disorders. For example, certain biphenyl derivatives have shown promise in enhancing the efficacy of mGlu2 receptor activity, suggesting potential applications in treating schizophrenia and anxiety disorders .

Materials Science

The rigidity and chemical stability of this compound make it suitable for applications in materials science, particularly in the development of organic electronic devices.

Applications in Organic Light Emitting Diodes (OLEDs)

Fluorinated biphenyls are known to be effective scaffolds for OLEDs due to their favorable electronic properties. The incorporation of this compound into OLED materials can enhance light emission efficiency and stability .

PropertyValue
Emission EfficiencyHigh
Thermal StabilityExcellent
Electron MobilityEnhanced

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block for the synthesis of more complex molecules. Its functional groups allow for various chemical transformations.

Synthesis Pathways

Recent studies have demonstrated the use of this compound in the synthesis of triflates and triflamides through chemoselective reactions. These transformations are significant for creating intermediates used in pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of Methyl 4-fluoro-4’-hydroxybiphenyl-3-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The fluoro and hydroxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Table 1: Key Structural and Commercial Attributes of Analogous Compounds
Compound Name CAS Number Molecular Weight Substituent Positions Purity (%) Key Differences
Methyl 4-fluoro-4'-hydroxybiphenyl-3-carboxylate 1261900-28-0 246.23 4-F, 4'-OH, 3-COOCH₃ 95 Reference compound
4′-Fluoro-4-hydroxybiphenyl-3-carboxylic acid N/A ~232.21* 4-F, 4'-OH, 3-COOH N/A Carboxylic acid instead of ester
Methyl 4'-fluoro-3-hydroxybiphenyl-4-carboxylate 616197-92-3 246.23 4'-F, 3-OH, 4-COOCH₃ N/A Hydroxyl and ester positions swapped
Methyl 4-fluoro-3-hydroxybenzoate 214822-96-5 170.14 4-F, 3-OH, COOCH₃ (single ring) 98 Single aromatic ring, no biphenyl core
Methyl 4-fluoro-2-hydroxybenzoate 392-04-1 170.14 4-F, 2-OH, COOCH₃ (single ring) 98 Hydroxyl at 2-position

*Calculated based on molecular formula C₁₃H₉FO₃.

Key Observations :

Biphenyl vs. The biphenyl structure in the target compound may enhance π-π stacking interactions, relevant in crystal engineering or supramolecular applications .

Carboxylic Acid vs. Ester: The carboxylic acid analog (4′-fluoro-4-hydroxybiphenyl-3-carboxylic acid) is more acidic (pKa ~2-3 for COOH vs. ~4-5 for phenolic OH), influencing its solubility and coordination chemistry .

Notes on Evidence Limitations

  • Biological activity and detailed synthetic protocols require consultation with additional literature beyond the cited evidence.

References [1] SHELX refinement tools [3] Carboxylic acid analog [4] Commercial status [6] Nitration/reduction methods [8] Structural isomer [9] Discontinued status [10] Single-ring analogs [11] Structural similarity data

Biological Activity

Methyl 4-fluoro-4'-hydroxybiphenyl-3-carboxylate is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of both a fluorine and a hydroxyl group on the biphenyl core enhances its reactivity and interaction with biological targets, making it a subject of various studies focused on its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorine and hydroxyl groups are crucial for binding, which can lead to the modulation of various biochemical pathways. This compound has been observed to exhibit both inhibitory and activating effects on target proteins, depending on the context of its application.

Anticancer Activity

Recent studies have indicated that this compound may possess significant anticancer properties. For instance, it has been shown to induce apoptosis in cancer cell lines such as HeLa and MCF-7. The compound appears to interfere with the cell cycle, particularly blocking progression at the G2-M phase, which is critical for cancer cell proliferation .

Table 1: Summary of Anticancer Activity Studies

StudyCell LineConcentration (nM)Observed Effect
HeLa100Induced apoptosis, G2-M phase blockade
MCF-750Increased apoptotic cells, cytoskeletal collapse

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Its structural similarity to other biologically active compounds suggests that it may compete with natural substrates at enzyme active sites, thus inhibiting enzymatic activity. This characteristic is particularly valuable in designing inhibitors for therapeutic purposes.

Comparative Analysis with Related Compounds

This compound can be compared with other fluorinated biphenyl derivatives to understand its unique properties better. For example, compounds like methyl 4-fluoro-3-hydroxybenzoate and methyl 4-chloro-4'-hydroxybiphenyl-3-carboxylate exhibit different binding affinities due to variations in their substituents, which influence their biological activity profiles.

Table 2: Comparison of Biological Activities

CompoundBinding AffinityAnticancer ActivityEnzyme Inhibition
This compoundHighYesYes
Methyl 4-fluoro-3-hydroxybenzoateModerateLimitedNo
Methyl 4-chloro-4'-hydroxybiphenyl-3-carboxylateLowNoYes

Case Studies

  • Study on HeLa Cells : A study demonstrated that treatment with this compound resulted in significant cell shrinkage and cytoskeletal disruption at concentrations as low as 100 nM, indicating strong pro-apoptotic effects .
  • Combination Therapy : In another investigation, co-administration of this compound with doxorubicin in drug-resistant melanoma cell lines showcased a synergistic effect, enhancing the overall cytotoxicity against resistant cancer cells .

Q & A

Basic: What are the most reliable synthetic routes for Methyl 4-fluoro-4'-hydroxybiphenyl-3-carboxylate, and how are reaction conditions optimized?

Answer:
The synthesis typically involves Suzuki-Miyaura coupling to assemble the biphenyl core, followed by selective fluorination and esterification. Key steps include:

  • Coupling reaction: A boronic acid derivative of the fluorophenyl moiety is coupled with a brominated hydroxyphenyl ester under palladium catalysis (e.g., Pd(PPh₃)₄) .
  • Fluorination: Electrophilic fluorination using Selectfluor™ or DAST (diethylaminosulfur trifluoride) under inert conditions .
  • Esterification: Methanol in the presence of H₂SO₄ or HCl as a catalyst to form the methyl ester .
    Optimization parameters:
  • Temperature control (60–80°C for coupling, −20°C for fluorination).
  • Solvent selection (THF for coupling, DMF for fluorination).
  • Purification via column chromatography or recrystallization to achieve >95% purity .

Advanced: How can researchers resolve spectral contradictions (e.g., NMR splitting patterns) caused by fluorine’s electronegativity and the compound’s biphenyl conformation?

Answer:
Fluorine’s strong electronegativity induces complex splitting in NMR spectra. Strategies include:

  • Variable-temperature NMR: Reduces signal broadening caused by restricted rotation of the biphenyl rings .
  • DFT calculations: Predict coupling constants and compare with experimental data to confirm substituent positions .
  • COSY and NOESY experiments: Identify spatial correlations between protons on adjacent rings to resolve overlapping peaks .
    Example: Aromatic protons near the fluorine atom may exhibit unexpected splitting; coupling constants (Jₓᵧ) calculated via DFT align with observed ¹H-¹⁹F coupling (~8–12 Hz) .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

  • NMR spectroscopy: ¹H, ¹³C, and ¹⁹F NMR to confirm substituent positions and purity. Fluorine’s deshielding effect shifts nearby protons downfield .
  • Mass spectrometry (HRMS): Validates molecular weight (expected [M+H]⁺ ~274.1 g/mol) and detects isotopic patterns from fluorine .
  • X-ray crystallography: Resolves spatial arrangement and dihedral angles between phenyl rings (typically 30–50°) .

Advanced: How can SHELXL refine the crystal structure of this compound when twinning or high thermal motion complicates data analysis?

Answer:
SHELXL is robust for handling:

  • Twinning: Use the TWIN/BASF commands to model domains and refine scale factors .
  • Disorder: Apply PART/SUMP restraints to fluorine or hydroxyl groups occupying multiple sites.
  • High-resolution data: Anisotropic displacement parameters (ADPs) improve accuracy for non-H atoms. For example, the hydroxyl group’s O-H bond length refines to ~0.82 Å with ISOR restraints .

Advanced: What computational methods (e.g., DFT, MD) predict the compound’s interactions with biological targets like enzymes or receptors?

Answer:

  • DFT: Calculates electrostatic potential maps to identify nucleophilic/electrophilic regions. The fluorine atom’s σ-hole may engage in halogen bonding with protein residues .
  • Molecular docking (AutoDock Vina): Screens against kinase or GPCR targets using the compound’s minimized structure (RMSD <2.0 Å).
  • MD simulations (GROMACS): Assess stability of ligand-receptor complexes over 100-ns trajectories. The biphenyl moiety’s rigidity may reduce conformational entropy loss upon binding .

Basic: How do researchers design bioactivity assays for this compound, given structural analogs’ reported activities?

Answer:

  • Target selection: Prioritize kinases or cytochrome P450 enzymes, as biphenyl carboxylates often modulate these .
  • Assay protocols:
    • Enzyme inhibition: Measure IC₅₀ via fluorescence-based assays (e.g., ADP-Glo™ for kinases).
    • Cellular toxicity: MTT assay in cancer cell lines (e.g., HeLa or MCF-7) at 10–100 µM concentrations .
  • SAR studies: Compare with analogs like 4’-methyl or 3’-fluoro derivatives to identify critical substituents .

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